![molecular formula C19H11NO4 B14169218 3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 924288-94-8](/img/structure/B14169218.png)
3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one includes a benzopyran ring fused with a pyridine ring, and a hydroxybenzoyl group attached to the third position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves a multi-step process. One common method includes the following steps:
O-Acylation: The initial step involves the acylation of a suitable precursor, such as a phenol derivative, with an acyl chloride or anhydride.
Fries Rearrangement: The acylated product undergoes Fries rearrangement to form the corresponding ortho-hydroxybenzoyl derivative.
Industrial Production Methods
Industrial production methods for 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxybenzoyl)pyrroles: These compounds share the hydroxybenzoyl group but differ in the core structure, which is a pyrrole ring instead of a benzopyranopyridine ring.
3-Cyanochromone: This compound has a similar benzopyran structure but with a cyano group instead of a hydroxybenzoyl group.
Uniqueness
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused benzopyranopyridine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
924288-94-8 |
|---|---|
Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(2-hydroxybenzoyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H11NO4/c21-15-7-3-1-5-12(15)17(22)11-9-14-18(23)13-6-2-4-8-16(13)24-19(14)20-10-11/h1-10,21H |
InChI Key |
SJCDTQKQKDTUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC(=C3)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


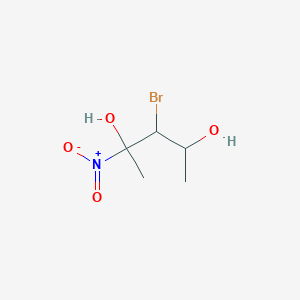
![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
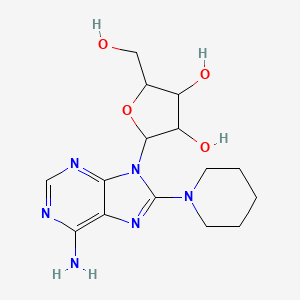
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
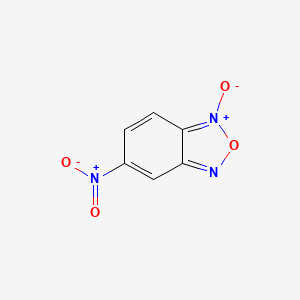
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)


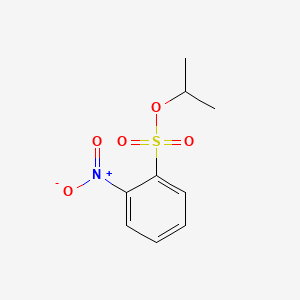
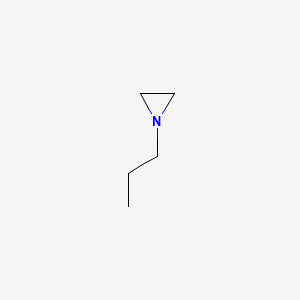
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
